Architecting Advanced Delivery Systems: A Technical Whitepaper on Di-Tert-Butyl propane-1,3-diyldicarbamate
Architecting Advanced Delivery Systems: A Technical Whitepaper on Di-Tert-Butyl propane-1,3-diyldicarbamate
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In the rapidly evolving landscape of RNA interference (RNAi) therapeutics and gene editing, the structural precision of delivery vehicles dictates clinical efficacy. Di-tert-butyl propane-1,3-diyldicarbamate (CAS: 33105-94-1), commonly referred to as N,N'-Di-Boc-1,3-propanediamine, serves as a foundational building block in the synthesis of highly specialized ionizable lipid-like nanoparticles (iLNPs)[1]. By providing an orthogonally protected 3-carbon diamine spacer, this molecule enables the controlled, stepwise construction of lipidoids that require precise spatial geometries to achieve optimal endosomal escape and payload delivery.
This whitepaper deconstructs the physicochemical properties, mechanistic utility, and validated synthetic protocols for utilizing Di-tert-butyl propane-1,3-diyldicarbamate in advanced pharmaceutical development.
Physicochemical Profiling
Understanding the exact molecular weight and structural parameters of this building block is critical for stoichiometric precision during the downstream synthesis of complex lipid tails. Below is the consolidated structural and physical data[2].
| Property | Value |
| Chemical Name | Di-tert-butyl propane-1,3-diyldicarbamate |
| IUPAC Name | tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate |
| CAS Registry Number | 33105-94-1 |
| Molecular Formula | C13H26N2O4 |
| Molecular Weight | 274.36 g/mol |
| Exact Mass | 274.189257 Da |
| Topological Polar Surface Area (TPSA) | 76.7 Ų |
| SMILES String | O=C(OC(C)(C)C)NCCCNC(OC(C)(C)C)=O |
Mechanistic Role in LNP Engineering
The Importance of the 3-Carbon Spacer
In the synthesis of for treatments such as hyperlipidemia, the carbon chain length between the nitrogen centers is not arbitrary[1]. The 1,3-propanediamine core dictates the spatial arrangement of the final lipid's headgroup. This specific spacing influences the apparent acid dissociation constant (pKa) of the resulting ionizable lipid. A targeted pKa of ≥ 5.5 is mechanistically required to ensure that the lipid remains neutral in systemic circulation but becomes rapidly protonated in the acidic environment of the endosome[1]. This protonation triggers interaction with anionic endosomal lipids, leading to membrane disruption and the successful cytosolic release of siRNA payloads.
The Role of Di-Boc Protection
Synthesizing multi-tailed lipidoids directly from unprotected polyamines often leads to uncontrolled cross-linking and a complex mixture of regioisomers. The addition of two tert-butyloxycarbonyl (Boc) groups provides immense steric bulk and electronic shielding[2]. This orthogonal protection strategy ensures that the primary amines remain completely unreactive while other parts of the molecular scaffold are modified. Once the desired structural framework is achieved, the Boc groups can be cleanly cleaved under acidic conditions (e.g., using HCl or TFA), releasing volatile byproducts (CO2 and isobutylene) and exposing the reactive diamine core for final lipid tail conjugation.
Experimental Protocol: Synthesis & Validation
As a Senior Application Scientist, it is imperative to approach synthesis not just as a sequence of steps, but as a self-validating system . The following protocol details the synthesis of Di-tert-butyl propane-1,3-diyldicarbamate from a raw diamine precursor, emphasizing the causality behind each operational choice[1].
Phase 1: Controlled Protection
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Initiation: Dissolve 1.0 equivalent of 1,3-propanediamine in a non-polar solvent such as dichloroethane (DCE) (30 mL per 1.0 g of amine).
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Causality: DCE provides excellent solubility for both the polar amine and the non-polar Boc anhydride, ensuring a homogeneous reaction mixture.
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Thermal Regulation: Submerge the reaction vessel in an ice bath (0°C).
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Causality: The nucleophilic attack of the primary amine on the Boc anhydride is highly exothermic. The ice bath prevents thermal runaway and kinetically suppresses the formation of unwanted side products.
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Reagent Addition: Introduce 2.1 equivalents of Boc anhydride (Boc2O) dropwise into the system.
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Causality: A slight stoichiometric excess (0.1 eq) ensures the complete saturation of both primary amines, preventing the yield-lowering accumulation of mono-Boc protected intermediates[1].
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Propagation: Allow the reaction to stir for 6 hours, gradually warming to room temperature.
Phase 2: Orthogonal Purification (Self-Validating)
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Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1 M dilute hydrochloric acid (HCl).
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Causality: HCl selectively protonates any unreacted or mono-protected amines, rendering them highly water-soluble and dragging them into the aqueous waste layer. The fully protected Di-Boc product remains neutral and stays in the organic phase[1].
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Basic Wash: Wash the organic phase with saturated Sodium Bicarbonate (NaHCO3).
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Causality: This neutralizes residual acid and hydrolyzes any unreacted Boc2O into tert-butanol and CO2 gas, effectively purging it from the organic layer[1].
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Concentration: Collect the organic phase, dry over anhydrous Na2SO4, and concentrate via rotary evaporation (decompression) to yield the final product[1].
Phase 3: System Validation
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TLC & Ninhydrin Stain: Spot the concentrated product on a silica TLC plate and stain with Ninhydrin.
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Validation Logic: A successful Di-Boc protection will yield a negative (colorless/yellow) result. The appearance of a purple/blue spot indicates the failure of the reaction, revealing the presence of free primary amines.
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NMR Confirmation: Confirm the structure via 1H NMR. A massive, defining singlet integrating to 18 protons at ~1.4 ppm acts as the definitive signature of the two tert-butyl groups[1].
Synthetic Pathway Visualization
The following diagram maps the logical workflow of utilizing Di-tert-butyl propane-1,3-diyldicarbamate in the generation of advanced ionizable lipids.
Fig 1: Synthetic workflow of Di-tert-butyl propane-1,3-diyldicarbamate in LNP generation.
References
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Title: Thermostable ionizable lipid-like nanoparticle (iLAND) for RNAi treatment of hyperlipidemia Source: Science Advances (via National Center for Biotechnology Information / PMC) URL: [Link]
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Title: Di-Tert-Butyl propane-1,3-diyldicarbamate | C13H26N2O4 | CID 11437286 Source: PubChem (National Institutes of Health) URL: [Link]
